1,3-Difluoro-4-nitro-2-propoxybenzene
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Overview
Description
1,3-Difluoro-4-nitro-2-propoxybenzene is an organic compound with the molecular formula C9H9F2NO3 and a molecular weight of 217.17 g/mol . This compound is characterized by the presence of two fluorine atoms, a nitro group, and a propoxy group attached to a benzene ring. It is used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Difluoro-4-nitro-2-propoxybenzene typically involves the nitration of 1,3-difluoro-2-propoxybenzene. The nitration reaction is carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to introduce the nitro group into the benzene ring .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves careful control of temperature, reaction time, and the concentration of reagents to achieve the desired product.
Chemical Reactions Analysis
Types of Reactions
1,3-Difluoro-4-nitro-2-propoxybenzene undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted by other nucleophiles under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The propoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products
Substitution: Formation of substituted benzene derivatives.
Reduction: Formation of 1,3-difluoro-4-amino-2-propoxybenzene.
Oxidation: Formation of corresponding aldehydes or carboxylic acids.
Scientific Research Applications
1,3-Difluoro-4-nitro-2-propoxybenzene is used in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of more complex organic molecules.
Biology: In the study of enzyme interactions and inhibition.
Medicine: Potential use in the development of pharmaceutical compounds.
Industry: Used in the production of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of 1,3-Difluoro-4-nitro-2-propoxybenzene involves its interaction with molecular targets such as enzymes or receptors. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The fluorine atoms can influence the compound’s reactivity and binding affinity to its targets .
Comparison with Similar Compounds
Similar Compounds
2,4-Difluoronitrobenzene: Similar structure but lacks the propoxy group.
1,5-Difluoro-2,4-dinitrobenzene: Contains additional nitro groups.
3,4-Difluoronitrobenzene: Similar structure but different substitution pattern.
Properties
IUPAC Name |
1,3-difluoro-4-nitro-2-propoxybenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F2NO3/c1-2-5-15-9-6(10)3-4-7(8(9)11)12(13)14/h3-4H,2,5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJCGNFPXGQXLJS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=CC(=C1F)[N+](=O)[O-])F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F2NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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